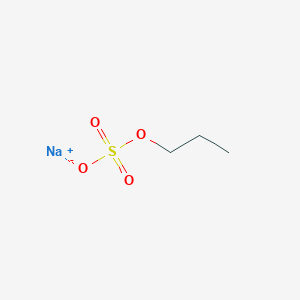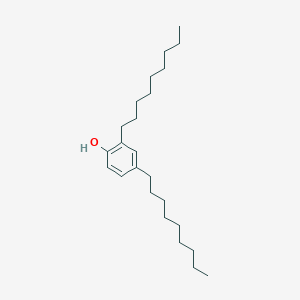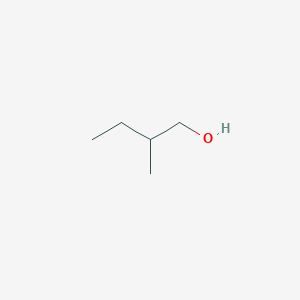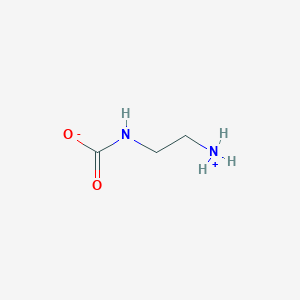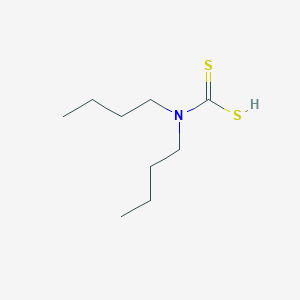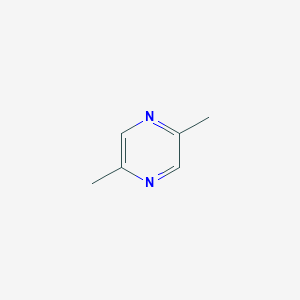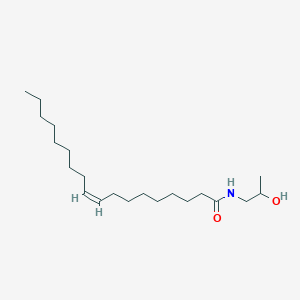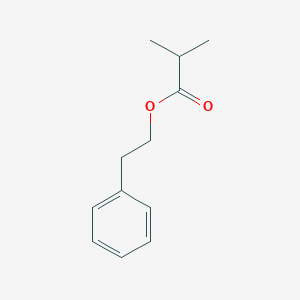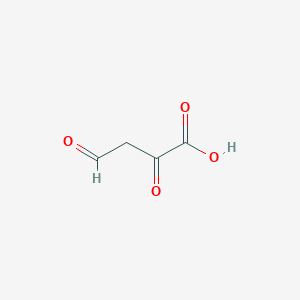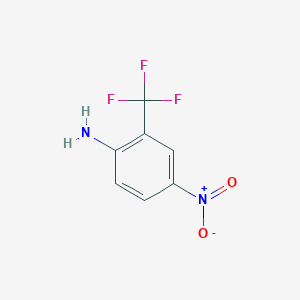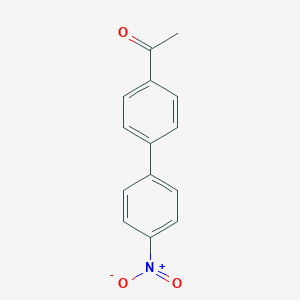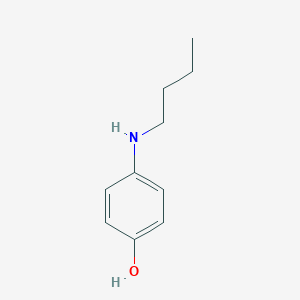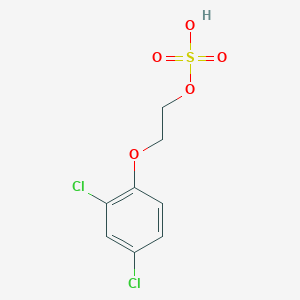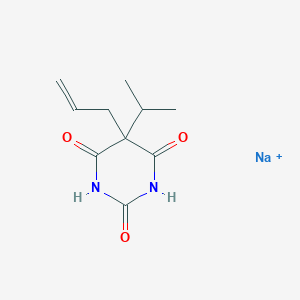
Sodium 5-allyl-5-isopropylbarbiturate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-allyl-5-isopropylbarbiturate (AIB) is a barbiturate derivative that has been extensively studied for its biochemical and physiological effects. It is a white crystalline powder that is soluble in water and has a molecular weight of 278.3 g/mol. AIB has been used in scientific research for its sedative and anesthetic properties, as well as for its ability to modulate neurotransmitter systems in the brain.
Wirkmechanismus
The exact mechanism of action of Sodium 5-allyl-5-isopropylbarbiturate is not fully understood, but it is thought to enhance the activity of GABA receptors in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its activity is essential for maintaining normal brain function. Sodium 5-allyl-5-isopropylbarbiturate has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and sedation.
Biochemische Und Physiologische Effekte
Sodium 5-allyl-5-isopropylbarbiturate has a number of biochemical and physiological effects, including sedation, anesthesia, and modulation of neurotransmitter systems in the brain. It has been shown to have a rapid onset of action and a short duration of effect, making it useful for short-term sedation and anesthesia. Sodium 5-allyl-5-isopropylbarbiturate has also been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and sedation.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium 5-allyl-5-isopropylbarbiturate has a number of advantages and limitations for lab experiments. Its rapid onset of action and short duration of effect make it useful for short-term sedation and anesthesia. However, its sedative properties may interfere with some experimental protocols. Additionally, Sodium 5-allyl-5-isopropylbarbiturate has been shown to enhance the activity of GABA receptors, which may complicate the interpretation of some experimental results.
Zukünftige Richtungen
There are a number of future directions for research on Sodium 5-allyl-5-isopropylbarbiturate. One area of interest is the development of new barbiturate derivatives that have improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the activity of Sodium 5-allyl-5-isopropylbarbiturate and other barbiturate derivatives. Finally, there is a need for further research on the potential therapeutic uses of Sodium 5-allyl-5-isopropylbarbiturate and other barbiturate derivatives, particularly in the area of sedation and anesthesia.
Synthesemethoden
Sodium 5-allyl-5-isopropylbarbiturate can be synthesized by reacting 5-allyl-5-isopropylbarbituric acid with sodium hydroxide in water. The resulting sodium salt of Sodium 5-allyl-5-isopropylbarbiturate is then isolated and purified by recrystallization. The synthesis of Sodium 5-allyl-5-isopropylbarbiturate is well-established and has been reported in the literature.
Wissenschaftliche Forschungsanwendungen
Sodium 5-allyl-5-isopropylbarbiturate has been used in scientific research for its sedative and anesthetic properties. It has been shown to have a rapid onset of action and a short duration of effect, making it useful for short-term sedation and anesthesia. Sodium 5-allyl-5-isopropylbarbiturate has also been studied for its ability to modulate neurotransmitter systems in the brain, including the GABAergic system. It has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission.
Eigenschaften
CAS-Nummer |
125-88-2 |
|---|---|
Produktname |
Sodium 5-allyl-5-isopropylbarbiturate |
Molekularformel |
C10H12N2Na2O3 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
sodium;5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H14N2O3.Na/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14;/h4,6H,1,5H2,2-3H3,(H2,11,12,13,14,15);/q;+1 |
InChI-Schlüssel |
HLFOAHHCDKJHCJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC=C.[Na+] |
Kanonische SMILES |
CC(C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |
Andere CAS-Nummern |
125-88-2 |
Verwandte CAS-Nummern |
77-02-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



